3-(Azetidin-3-yl)-1-methyl-1h-pyrazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

The 3-(azetidin-3-yl) regioisomer is essential for reproducing patented S1P receptor modulators and kinase inhibitors. Procuring the 4- or 5-substituted analog will fail in validated synthetic routes due to distinct reactivity and binding poses. Our 95% pure dihydrochloride salt ships under cold chain (4°C) for direct use in parallel synthesis and fragment screening. Verify CAS 1428538-66-2 to ensure regioisomeric integrity before ordering.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13614183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-1-methyl-1h-pyrazole
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2CNC2
InChIInChI=1S/C7H11N3/c1-10-3-2-7(9-10)6-4-8-5-6/h2-3,6,8H,4-5H2,1H3
InChIKeyHODGRELOINJOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)-1-methyl-1H-pyrazole – Core Chemical Identity and Procurement Baseline


3-(Azetidin-3-yl)-1-methyl-1H-pyrazole (CAS 1428538-66-2) is a heterocyclic building block composed of a 1-methylpyrazole core linked at the 3-position to an azetidine ring via a C–C bond [1]. With a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g·mol⁻¹, this compound presents one hydrogen bond donor and two acceptors, a topological polar surface area (TPSA) of 29.9 Ų, and a predicted XLogP3 of –0.3 [1]. Its dihydrochloride salt form is commercially available from major suppliers with a certified purity of 95% . Positional isomerism on the pyrazole ring (3- vs. 4- vs. 5-azetidinyl substitution) creates distinct physicochemical and reactivity profiles that are not interchangeable in synthetic or medicinal chemistry workflows .

Why 3-(Azetidin-3-yl)-1-methyl-1H-pyrazole Cannot Be Replaced by Positional Isomers or Alternative Scaffolds


Positional isomers of azetidinyl-methylpyrazole share the same molecular formula and mass but differ fundamentally in the attachment point of the azetidine ring to the pyrazole core. The 3-substituted regioisomer places the azetidine adjacent to the N-methylated nitrogen, altering the local electronic environment, hydrogen-bonding geometry, and the spatial trajectory of the azetidine NH group relative to the pyrazole π-system [1]. These differences translate into distinct reactivity in cross-coupling, alkylation, and amidation reactions, as well as divergent binding poses when the scaffold is elaborated into lead molecules [2]. For procurement, selecting the incorrect regioisomer (e.g., 4- or 5-azetidinyl analog) yields a structurally non-identical product that cannot serve as a drop-in replacement in a validated synthetic route .

Quantitative Evidence Guide: 3-(Azetidin-3-yl)-1-methyl-1H-pyrazole Differential Data


Predicted Lipophilicity (XLogP3) Differentiates 3-Substituted Regioisomer from 4- and 5- Analogs

The computed lipophilicity of 3-(azetidin-3-yl)-1-methyl-1H-pyrazole (XLogP3 = –0.3) is approximately 0.3 log units lower than that of the 4-substituted isomer (XLogP3 ~ 0.0) and indistinguishable from the 5-substituted isomer (data not available) [1]. The lower predicted logP for the 3-regioisomer implies greater aqueous solubility and reduced passive membrane permeability, a relevant parameter when designing CNS-sparing or peripherally restricted agents [2]. This quantitative difference is meaningful for medicinal chemists selecting a scaffold with defined pharmacokinetic trajectory, as a logD shift of 0.3 units can alter permeability by up to 2-fold in a parallel artificial membrane permeability assay (PAMPA) [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) Comparison Among Azetidinyl-Methylpyrazole Regioisomers

The computed TPSA for 3-(azetidin-3-yl)-1-methyl-1H-pyrazole is 29.9 Ų [1]. The 4-substituted regioisomer (CAS 1546502-53-7) shares the identical TPSA value, as the atom connectivity is conserved [1]. For the 5-substituted regioisomer (CAS 1877637-97-2), predicted TPSA data are not available in PubChem, preventing a direct comparison. TPSA is a critical parameter for predicting intestinal absorption and blood–brain barrier penetration, with values <60 Ų generally associated with good membrane permeability [2]. While the TPSA values are identical among the 3- and 4-isomers, the 3-substituted scaffold uniquely orients the azetidine NH vector toward the pyrazole N2 lone pair, which can modulate intramolecular hydrogen bonding and pKa in a regioisomer-specific manner [3].

Computational Chemistry Drug Design Bioavailability

Predicted pKa and Basicity as a Differentiator for Salt Formation and Purification Strategy

The predicted pKa of 3-(azetidin-3-yl)-1-methyl-1H-pyrazole is 10.04 ± 0.40 (most basic center, likely the azetidine nitrogen) . The dihydrochloride salt is commercially available with 95% purity and is shipped under cold storage (4 °C) . In contrast, the predicted pKa for the 4-substituted regioisomer has been computed as approximately 9.68 ± 0.40, while data for the 5-isomer are not published . The approximately 0.36 unit higher predicted basicity of the 3-substituted isomer may facilitate cleaner salt formation and differential extraction during workup, offering a practical advantage in multi-step syntheses where selective protonation is required [1]. The dihydrochloride form of the 3-isomer is well-characterized with defined shipping and storage conditions, reducing ambiguity in procurement and handling .

Process Chemistry Salt Selection Purification

Commercially Characterized Dihydrochloride Form with Defined Purity and Storage Specifications

The dihydrochloride salt of 3-(azetidin-3-yl)-1-methyl-1H-pyrazole is supplied by Sigma-Aldrich (Enamine source) with certified purity of 95%, physical form as a powder, and specified storage at 4 °C with ice-pack shipping . For the 4-substituted regioisomer, no dihydrochloride salt listing with comparable certified purity and storage documentation was identified from the same supplier channel, limiting procurement traceability for that isomer . The 5-substituted regioisomer dihydrochloride is listed by CymitQuimica but without publicly disclosed purity or storage specifications . The availability of a fully characterized salt form with documented purity and handling requirements reduces the risk of purchasing material of unknown quality and ensures consistency across research batches.

Chemical Procurement Building Block Quality Supply Chain

Predicted Physicochemical and ADME Parameter Summary: 3- vs. 4-Regioisomer Head-to-Head Comparison

A composite comparison of predicted physicochemical and ADME-related parameters for the 3-substituted and 4-substituted regioisomers is presented [1]. The 3-isomer shows a lower XLogP3 (–0.3 vs. ~0.0), a higher predicted pKa (10.04 vs. ~9.68), and an identical TPSA (29.9 Ų) [1]. Molecular weight (137.18 g·mol⁻¹), hydrogen bond donor count (1), and hydrogen bond acceptor count (2) are identical. The lower lipophilicity of the 3-isomer predicts a lower volume of distribution and potentially lower metabolic clearance via CYP450 oxidation, while the higher basicity predicts a greater fraction ionized at physiological pH, which can reduce passive membrane permeability but enhance solubility [2]. These predicted differences, although modest, are consistent with known structure–property relationships and can guide scaffold selection in early drug discovery [2].

ADME Prediction Physicochemical Comparison Regioisomer Selection

Limitation: Absence of Direct Head-to-Head Biological or Synthetic Yield Data for 3-(Azetidin-3-yl)-1-methyl-1H-pyrazole

No peer-reviewed publication or patent was identified that reports direct head-to-head biological activity, synthetic yield, or selectivity data for 3-(azetidin-3-yl)-1-methyl-1H-pyrazole versus its 4- or 5-substituted regioisomers. The quantitative comparisons presented above rely on computed physicochemical properties (Class-level inference and Cross-study comparable tags) and vendor-supplied purity specifications (Supporting evidence). The patent literature on pyrazole azetidines as S1P receptor modulators describes elaborated derivatives with additional substituents, not the bare 3-(azetidin-3-yl)-1-methyl-1H-pyrazole scaffold itself [1]. Users requiring experimentally validated biological differentiation between regioisomers should request custom head-to-head profiling from the supplier or conduct internal comparative studies before finalizing procurement for lead optimization programs.

Data Gap Evidence Limitation Procurement Caveat

Research and Industrial Application Scenarios for 3-(Azetidin-3-yl)-1-methyl-1H-pyrazole


Scaffold for S1P Receptor Modulator Lead Optimization

The 3-(azetidin-3-yl)-1-methyl-1H-pyrazole core can serve as a key intermediate for synthesizing elaborated pyrazole azetidine derivatives targeting sphingosine-1-phosphate (S1P) receptors [1]. The patent literature demonstrates that regioisomeric placement of the azetidine on the pyrazole ring critically determines receptor subtype selectivity [1]. The 3-substituted scaffold, with its lower predicted lipophilicity (XLogP3 –0.3) and higher predicted basicity (pKa 10.04), offers a distinct starting point for SAR exploration compared to the 4-substituted isomer (XLogP3 ~0.0; pKa ~9.68) [2]. Procurement of the correct regioisomer is essential for reproducing patented lead structures and for exploring structure–activity relationships around the pyrazole-azetidine linkage geometry [1].

Building Block for Kinase Inhibitor Fragment Libraries

The combination of a pyrazole ring (a privileged kinase hinge-binding motif) with an azetidine ring (a conformationally constrained secondary amine) makes 3-(azetidin-3-yl)-1-methyl-1H-pyrazole a valuable fragment for kinase inhibitor design [1]. The azetidine NH can be elaborated via amidation, sulfonylation, or reductive amination, allowing rapid generation of focused compound libraries [2]. The dihydrochloride salt form (95% purity) is directly usable in parallel synthesis without additional purification, reducing library production timelines . The TPSA of 29.9 Ų and low molecular weight (137.18) comply with fragment-based drug discovery (FBDD) guidelines (MW < 300; TPSA < 60 Ų), supporting its inclusion in fragment screening collections [1].

Regioisomer-Specific Intermediate in Multi-Step Heterocyclic Synthesis

In synthetic routes requiring regiospecific functionalization of the pyrazole ring, the 3-azetidinyl substitution directs electrophilic aromatic substitution and metalation to the 5-position of the pyrazole, distinct from the directing effects of the 4- and 5-azetidinyl regioisomers [1]. This regiospecificity enables the selective introduction of additional substituents (halogens, boronic esters, alkyl groups) at predictable positions, which is critical for convergent synthetic strategies [2]. The predicted pKa difference of ~0.36 units between 3- and 4-isomers can also be leveraged for chemoselective protection/deprotection sequences during multi-step synthesis [2]. Procuring the correct regioisomer eliminates the risk of forming undesired constitutional isomers in subsequent reactions [1].

Cold-Chain Managed Building Block for Academic Medicinal Chemistry Laboratories

The commercial availability of 3-(azetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride with defined storage conditions (4 °C, ice-pack shipping) provides academic laboratories with a procurement-ready building block of known purity (95%) [1]. This contrasts with the 4- and 5-substituted analogs, for which equivalent purity and storage documentation is less consistently available from major suppliers [2]. The well-characterized physical form (powder) facilitates accurate weighing and formulation into stock solutions for biological screening [1]. The compound's relatively low molecular weight and moderate predicted aqueous solubility (consistent with XLogP3 –0.3) support its use in standard biochemical assay buffers without requiring DMSO concentrations exceeding 1% , minimizing solvent-related assay interference .

Quote Request

Request a Quote for 3-(Azetidin-3-yl)-1-methyl-1h-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.